Tetramethylammonium hydrogen sulfate monohydrate is a white crystalline solid with the molecular formula C₄H₁₅NO₅S·H₂O and a molecular weight of approximately 189.2 g/mol . It consists of tetramethylammonium cations (N(CH₃)₄⁺) and hydrogen sulfate anions (HSO₄⁻). This compound is highly soluble in water and many organic solvents, making it versatile for various chemical processes .
Tetramethylammonium hydrogen sulfate monohydrate can be synthesized through various methods:
These methods yield the monohydrate form, which is often crystallized from water.
The applications of tetramethylammonium hydrogen sulfate monohydrate are diverse:
Several compounds share similarities with tetramethylammonium hydrogen sulfate monohydrate due to their quaternary ammonium structure or functional properties:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Tetrabutylammonium bromide | C₁₆H₃₄BrN | Larger alkyl groups; used in extraction processes |
Trimethylbenzylammonium chloride | C₁₈H₂₁ClN | Aromatic ring enhances solubility in organic solvents |
Benzyltrimethylammonium chloride | C₁₈H₂₁ClN | Used as a surfactant; exhibits antimicrobial properties |
Tetramethylammonium hydrogen sulfate monohydrate is distinct due to its specific application as a phase transfer catalyst and its unique solubility characteristics compared to these similar compounds.
Tetramethylammonium hydrogen sulfate monohydrate crystallizes as a complex ionic compound with the molecular formula (CH₃)₄N⁺·HSO₄⁻·H₂O [1] [2]. The compound exhibits a molecular weight of 189.23 g/mol and appears as white to off-white crystalline powder or fine crystals [1] [3] [4]. The crystalline form demonstrates significant structural complexity, with the basic unit comprising tetramethylammonium cations, hydrogen sulfate anions, and water molecules arranged in a specific three-dimensional framework [1] [2] [5].
The compound belongs to the monoclinic crystal system under ambient conditions, with lattice parameters that reflect its pseudocubic nature [6]. The crystal structure is characterized by lattice constants of approximately a ≠ b ≠ c = 9.7 Å with angles α = β = 90° and γ = 90.01° [6]. This near-cubic arrangement provides the structural foundation for the compound's unique ferroelectric properties and phase transition behavior [6].
Property | Value |
---|---|
Molecular Formula | C₄H₁₅NO₅S ((CH₃)₄N⁺·HSO₄⁻·H₂O) |
Molecular Weight | 189.23 g/mol |
Crystal System | Monoclinic (ambient conditions) |
Lattice Parameters | a ≠ b ≠ c ≈ 9.7 Å |
Unit Cell Angles | α = β = 90°, γ = 90.01° |
CAS Number | 103812-00-6 |
Appearance | White to off-white crystalline powder |
The tetramethylammonium cation adopts a tetrahedral geometry with the nitrogen atom at the center, surrounded by four methyl groups [7] [8]. This configuration contributes to the overall structural stability while providing the necessary symmetry for the compound's ferroelectric behavior [7]. The hydrogen sulfate anions exhibit a distorted tetrahedral arrangement around the central sulfur atom, with one proton creating the acidic character essential for hydrogen bonding networks [9] [10].
The crystal packing of tetramethylammonium hydrogen sulfate monohydrate is dominated by extensive hydrogen bonding networks that create a three-dimensional framework [11] [12]. The structure contains ordered tetramethylammonium cations positioned within channels formed by hydrogen-bonded chains of water molecules, which are cross-linked through interactions with the hydrogen sulfate ions [11] [12]. This arrangement results in a highly organized packing scheme that maximizes both electrostatic interactions and hydrogen bonding efficiency [11] [12].
The packing arrangement demonstrates similarities to related tetramethylammonium compounds, particularly tetramethylammonium sulfate tetrahydrate, which crystallizes in the orthorhombic space group Pnam [11] [12]. In the monohydrate structure, the reduced water content leads to modified packing arrangements where the tetramethylammonium cations are more directly involved in stabilizing the overall crystal structure [11] [12]. The cations occupy specific crystallographic sites that optimize the balance between Coulombic interactions and van der Waals forces [11] [12].
The crystal exhibits a layered structure where alternating layers of organic cations and inorganic anions are separated by water molecules [11] [12]. This layered arrangement is characteristic of many tetramethylammonium compounds and contributes to the anisotropic properties observed in the crystal [11] [12]. The methyl groups of the tetramethylammonium cations engage in weak C–H···O interactions with the oxygen atoms of the hydrogen sulfate anions, further stabilizing the crystal structure [7] [8].
The hydrogen bonding network in tetramethylammonium hydrogen sulfate monohydrate is fundamental to its structural stability and ferroelectric properties [9] [13]. The compound exhibits both conventional hydrogen bonds involving the water molecules and the acidic proton of the hydrogen sulfate anion, as well as weaker C–H···O interactions from the tetramethylammonium cations [9] [13]. These hydrogen bonds create infinite chains that extend throughout the crystal structure, forming a three-dimensional network that determines the material's physical properties [9] [13].
The primary hydrogen bonding motif involves the water molecules forming bridges between hydrogen sulfate anions through O–H···O interactions [9] [13]. The hydrogen sulfate anions can both donate and accept hydrogen bonds, with the acidic proton participating in strong hydrogen bonding to neighboring oxygen atoms [9] [13]. This dual character of the hydrogen sulfate anion is crucial for the formation of extended hydrogen bonding networks that stabilize the crystal structure [9] [13].
Antielectrostatic hydrogen bonds play a significant role in the structural organization, particularly between hydrogen sulfate anions [13] [14]. These HSO₄⁻···HSO₄⁻ interactions, although energetically challenging due to Coulombic repulsion, are stabilized by the overall ionic environment and contribute to the unique structural features of the compound [13] [14]. The presence of these antielectrostatic interactions demonstrates the complex nature of hydrogen bonding in ionic crystals and their importance in determining crystal packing arrangements [13] [14].
Hydrogen Bond Type | Participants | Characteristics |
---|---|---|
O–H···O | Water molecules ↔ HSO₄⁻ | Strong, directional |
O–H···O | HSO₄⁻ ↔ HSO₄⁻ | Antielectrostatic, stabilizing |
C–H···O | (CH₃)₄N⁺ ↔ HSO₄⁻ | Weak, numerous |
O–H···O | H₂O ↔ H₂O | Chain-forming |
Tetramethylammonium hydrogen sulfate monohydrate exhibits remarkable ferroelectric properties over a substantial temperature range, demonstrating ferroelectricity from -104°C to 40°C [15] [6]. This extensive ferroelectric window of approximately 144°C makes the compound particularly interesting for both fundamental research and potential applications [15] [6]. The ferroelectric behavior is characterized by spontaneous polarization that can be reversed by the application of an external electric field, with the polarization magnitude showing strong temperature dependence [6].
The temperature-dependent ferroelectric behavior involves multiple phase transitions that occur at distinct temperatures [6]. Experimental observations have identified transition points around -104°C, -70°C, -42°C, 42°C, and 120°C [6]. Each transition corresponds to changes in the crystal structure and the degree of order within the tetramethylammonium cations and hydrogen sulfate anions [6]. The ferroelectric-to-paraelectric transition occurs at approximately 40°C, above which the compound loses its ability to maintain spontaneous polarization [6].
Temperature (°C) | Transition Type | Characteristics |
---|---|---|
-104 | Ferroelectric transition | Sudden drop in spontaneous polarization |
-70 | Phase transition | Structural rearrangement |
-42 | Phase transition | Structural rearrangement |
40 | Ferroelectric limit | Loss of ferroelectric properties |
120 | Phase transition | High temperature structural change |
The spontaneous polarization shows anomalous behavior at the transition temperatures, with sudden increases observed during heating cycles [6]. This behavior is particularly pronounced at 100 kHz frequency measurements, where the polarization demonstrates significant frequency dependence [6]. The temperature dependence of the dielectric constant also exhibits characteristic peaks at the phase transition temperatures, confirming the ferroelectric nature of these transitions [6].
The polarization mechanisms in tetramethylammonium hydrogen sulfate monohydrate involve the collective reorientation of electric dipoles associated with both the tetramethylammonium cations and the hydrogen sulfate anions [6]. The primary mechanism involves the displacement of hydrogen sulfate ions and the rotational motion of tetramethylammonium cations within the crystal lattice [6]. These movements create local electric dipoles that can be aligned or reversed by external electric fields, resulting in macroscopic polarization [6].
The hydrogen sulfate anions play a crucial role in the polarization mechanism through their ability to adopt different orientations within the crystal structure [6]. The anions can rotate around their S-O bonds, creating different polar arrangements that contribute to the overall spontaneous polarization [6]. The temperature dependence of this mechanism is related to the thermal energy available to overcome the energy barriers associated with ionic reorientation [6].
Mean field model calculations have been applied to understand the polarization mechanisms, providing expressions for spontaneous polarization and dielectric susceptibility [6]. The model successfully describes the temperature dependence of both spontaneous polarization and dielectric constant in both ferroelectric and paraelectric phases [6]. The calculations reveal that the polarization mechanisms involve cooperative interactions between neighboring dipoles, with the strength of these interactions determining the transition temperatures [6].
The tetramethylammonium cations contribute to the polarization mechanism through their rotational degrees of freedom [6]. The cations can adopt different orientations that either enhance or oppose the polarization created by the hydrogen sulfate anions [6]. The coupling between cation and anion orientations is essential for the ferroelectric behavior and determines the stability of the polarized state [6].
The temperature-induced phase transitions in tetramethylammonium hydrogen sulfate monohydrate involve systematic changes in the crystal structure that affect both the local coordination environment and the overall symmetry [6]. The compound undergoes a series of structural transformations as temperature varies, with each transition corresponding to specific changes in the arrangement of tetramethylammonium cations, hydrogen sulfate anions, and water molecules [6].
The low-temperature phase, stable below approximately -104°C, is characterized by complete ordering of both the tetramethylammonium cations and hydrogen sulfate anions [6]. In this phase, the crystal structure exhibits maximum order with fixed orientations for all molecular components [6]. As temperature increases, thermal energy begins to overcome the energy barriers associated with molecular reorientation, leading to the onset of disorder [6].
The intermediate temperature phases, occurring between -104°C and 40°C, show varying degrees of partial disorder [6]. The tetramethylammonium cations begin to exhibit rotational motion around their nitrogen centers, while the hydrogen sulfate anions may adopt multiple orientational states [6]. These intermediate phases are characterized by the coexistence of ordered and disordered regions within the crystal structure [6].
The high-temperature phase, stable above 40°C, represents a completely disordered state where both cations and anions undergo free rotation [6]. This phase corresponds to the paraelectric state where no spontaneous polarization can be maintained [6]. The transition to this phase is accompanied by significant changes in the unit cell parameters and overall crystal symmetry [6].
The phase transitions are accompanied by characteristic changes in physical properties, including thermal expansion coefficients, dielectric constants, and mechanical properties [6]. Differential thermal analysis reveals distinct endothermic and exothermic peaks corresponding to each phase transition, providing thermodynamic information about the transformation processes [6].
While specific pressure-induced structural changes in tetramethylammonium hydrogen sulfate monohydrate have not been extensively studied, related tetramethylammonium compounds provide insights into the expected behavior under pressure [16] [17]. Pressure-induced structural transformations in similar systems typically involve compression of the crystal lattice, changes in hydrogen bonding patterns, and modifications to the orientational disorder of the molecular components [16] [17].
The compressibility of tetramethylammonium compounds is generally anisotropic, with different directions in the crystal showing varying responses to applied pressure [16] [17]. The hydrogen bonding networks are particularly sensitive to pressure changes, as the O–H···O distances are readily modified by compression [16] [17]. These changes in hydrogen bonding can lead to structural phase transitions at relatively moderate pressures [16] [17].
The tetramethylammonium cations are expected to show significant compression under pressure due to their organic nature and the presence of van der Waals interactions between methyl groups [16] [17]. The cations may undergo changes in their rotational behavior under pressure, with increasing pressure generally leading to more restricted motion and enhanced ordering [16] [17].
Pressure-induced changes in the hydrogen sulfate anions may involve modifications to the S-O bond lengths and O-S-O bond angles [16] [17]. These changes can affect the hydrogen bonding capabilities of the anions and alter the overall hydrogen bonding network structure [16] [17]. The pressure dependence of these structural parameters is important for understanding the mechanical properties and stability of the compound under different conditions [16] [17].
Irritant